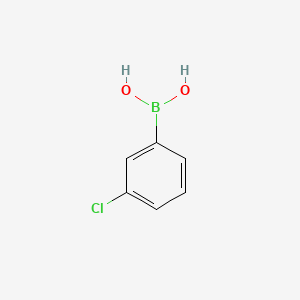

3-Chlorophenyl boronic acid

描述

Overview and Significance in Contemporary Chemical Science

3-Chlorophenylboronic acid, with the chemical formula C₆H₆BClO₂, is an organoboron compound that has emerged as a significant tool in modern chemical science. ontosight.aicymitquimica.com It belongs to the larger class of arylboronic acids, which are organic compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. molecularcloud.org The presence of a chlorine atom at the meta-position of the phenyl ring imparts unique reactivity and properties to the molecule, making it a versatile reagent and building block in organic synthesis.

The primary significance of 3-chlorophenylboronic acid lies in its extensive use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. ontosight.aichemimpex.com This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The ability of 3-chlorophenylboronic acid to participate in these reactions allows for the synthesis of a wide array of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Beyond its role in cross-coupling, 3-chlorophenylboronic acid also serves as a catalyst in various organic transformations. For instance, it has been shown to effectively catalyze the aza-Friedel–Crafts reaction for the synthesis of 3-substituted indole (B1671886) derivatives. researchgate.net Its utility also extends to material science, where it is used in the development of functionalized polymers and for surface modification. chemimpex.com The compound's ability to form stable complexes with diols is another key feature that underpins its diverse applications, including in the development of sensors and bioconjugation processes. cymitquimica.comchemimpex.com

Historical Context of Boronic Acids in Organic Synthesis

The journey of boronic acids in organic synthesis began long before the full potential of compounds like 3-chlorophenylboronic acid was realized. The first synthesis of a boronic acid, specifically ethylboronic acid, was reported by Edward Frankland in 1860. molecularcloud.orgwiley-vch.de For nearly a century, organoboron compounds were considered somewhat exotic and their synthetic utility remained largely unexplored.

A paradigm shift occurred in the mid-20th century with the pioneering work of Herbert C. Brown on hydroboration, which provided a practical and versatile method for the synthesis of organoboranes. This breakthrough laid the foundation for the widespread use of organoboron compounds in organic chemistry. However, it was the groundbreaking discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides by Akira Suzuki in 1979 that truly revolutionized the field. acs.org The Suzuki-Miyaura reaction, as it came to be known, offered a mild, efficient, and functional-group-tolerant method for creating carbon-carbon bonds, earning Suzuki, along with Richard F. Heck and Ei-ichi Negishi, the Nobel Prize in Chemistry in 2010.

This pivotal discovery propelled arylboronic acids, including substituted derivatives like 3-chlorophenylboronic acid, to the forefront of synthetic organic chemistry. Early methods for synthesizing these compounds often involved the reaction of organometallic reagents, such as Grignard reagents, with borate (B1201080) esters. ontosight.ai Over time, more sophisticated and robust synthetic methodologies have been developed, further expanding the accessibility and application of this important class of compounds.

Distinguishing Features of 3-Chlorophenylboronic Acid within the Arylboronic Acid Class

Within the broad class of arylboronic acids, 3-chlorophenylboronic acid possesses a unique set of features that distinguish it from other members. The most prominent of these is the presence of a chlorine atom at the meta-position of the phenyl ring. This substitution has a significant impact on the electronic properties of the molecule, influencing its reactivity in various chemical transformations.

The chlorine atom acts as an electron-withdrawing group through induction, which can affect the acidity of the boronic acid and its behavior in catalytic cycles. This electronic perturbation can lead to different reaction kinetics and selectivities compared to unsubstituted phenylboronic acid or derivatives with electron-donating groups. For example, in Suzuki-Miyaura coupling reactions, the electronic nature of the arylboronic acid can influence the rate of transmetalation, a key step in the catalytic cycle.

Furthermore, the position of the chlorine atom at the meta-position is sterically less demanding compared to an ortho-substituent, which can be advantageous in certain synthetic applications. This allows for a wider range of coupling partners to be used effectively.

The physicochemical properties of 3-chlorophenylboronic acid also contribute to its unique profile. It is a white to off-white crystalline powder with a relatively high melting point of 185-189 °C, indicating a degree of thermal stability. chemimpex.comchemicalbook.comsigmaaldrich.com It exhibits good solubility in many organic solvents such as methanol, dimethyl sulfoxide, and tetrahydrofuran (B95107), but has limited solubility in water. chemicalbook.com This solubility profile makes it compatible with a variety of reaction conditions commonly employed in organic synthesis.

Interactive Data Tables

Physical and Chemical Properties of 3-Chlorophenylboronic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₆BClO₂ | ontosight.aichemimpex.comnih.gov |

| Molecular Weight | 156.37 g/mol | sigmaaldrich.comnih.govchemicalbook.com |

| Appearance | White to light yellow-green crystalline powder | chemimpex.comchemicalbook.com |

| Melting Point | 185-189 °C | chemimpex.comchemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in methanol, ether, tetrahydrofuran, dimethyl sulfoxide, dimethylformamide; slightly soluble in water. | chemicalbook.com |

| pKa | 7.55 ± 0.10 (Predicted) | chemicalbook.com |

Research Findings on 3-Chlorophenylboronic Acid Applications

| Application Area | Research Finding | Source(s) |

| Cross-Coupling Reactions | Widely used in Suzuki-Miyaura reactions to synthesize biaryl compounds. | chemimpex.comchemicalbook.com |

| Catalysis | Acts as a catalyst for the aza-Friedel–Crafts reaction to produce 3-substituted indoles. | researchgate.net |

| Material Science | Employed in creating polymers with tailored properties and for surface modification. | chemimpex.com |

| Medicinal Chemistry | Investigated for its potential anticancer activity and role in wound healing. | researchgate.netdergipark.org.trresearchgate.net |

| Sensor Technology | Utilized in the development of biosensors due to its ability to bind with diols. | chemimpex.com |

Structure

2D Structure

属性

IUPAC Name |

(3-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEAGACSNFSZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370214 | |

| Record name | 3-Chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63503-60-6 | |

| Record name | 3-Chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chlorophenylboronic Acid

Organometallic Reagent Strategies

Organometallic strategies are foundational for the synthesis of 3-chlorophenylboronic acid. These methods involve the creation of a carbon-metal bond on the phenyl ring, which activates the carbon atom for subsequent borylation.

The Grignard reagent method is a classic and industrially relevant approach for preparing arylboronic acids. google.com This pathway involves the formation of an organomagnesium halide (Grignard reagent), which then acts as a nucleophile in a reaction with a trialkyl borate (B1201080). ontosight.ai

A common route to 3-chlorophenylboronic acid begins with a dihalogenated benzene (B151609), such as 3-chlorobromobenzene or m-dichlorobenzene. chemicalbook.comgoogle.com The synthesis first involves the preparation of the Grignard reagent, 3-chlorophenylmagnesium chloride or bromide. chemicalbook.comchemicalbook.com This is typically achieved by reacting the corresponding aryl halide with magnesium metal in an appropriate organic solvent. chemicalbook.com Initiators like iodine particles or 1,2-dibromoethane (B42909) are often used to start the reaction. chemicalbook.comchemicalbook.com

Once the Grignard reagent is formed, it is reacted with a borate ester, most commonly trimethyl borate, at low temperatures. The organomagnesium compound adds to the boron atom of the borate ester, forming a boronate ester intermediate. chemicalbook.com The final step is the hydrolysis of this boronate ester under acidic conditions to yield the desired 3-chlorophenylboronic acid. chemicalbook.comgoogle.com

A representative procedure involves cooling a solution of trimethyl borate in ethyl ether to a temperature between -65°C and -70°C. The pre-formed 3-chlorophenylmagnesium chloride is then added dropwise. After a period of stirring at low temperature and then warming, the reaction is quenched with water and acidified, followed by extraction and purification to yield 3-chlorophenylboronic acid as a white solid.

The efficiency and yield of the Grignard method can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, initiator, and temperature control.

Solvent Systems: The solvent plays a crucial role in stabilizing the Grignard reagent. Ethereal solvents are standard, with options including diethyl ether, tetrahydrofuran (B95107) (THF), n-butyl ether, isopropyl ether, glycol dimethyl ether, and 2-methyltetrahydrofuran. google.com The choice of solvent can affect reaction rates and yields. google.com

Initiators: Initiating the Grignard reaction can sometimes be challenging. google.com Small amounts of initiators such as iodine, 1,2-dibromoethane, or pre-formed Grignard reagents can be used to activate the magnesium surface and start the reaction. chemicalbook.comgoogle.com

Alternative Grignard Formation: An alternative to the direct reaction with magnesium is a Grignard exchange reaction. For instance, a more reactive Grignard reagent, like isopropyl magnesium chloride, can be prepared separately and then reacted with 3-chlorobromobenzene. google.com This exchange reaction, often catalyzed by a mixture of a lithium salt and an alkaline ionic liquid, can proceed under milder conditions and with high selectivity to form 3-chlorophenylmagnesium chloride. google.com

The following table summarizes key parameters for the optimization of the Grignard synthesis.

Table 1: Optimization of Grignard Reaction Conditions for 3-Chlorophenylboronic Acid Synthesis

| Parameter | Condition/Reagent | Purpose/Benefit | Source(s) |

|---|---|---|---|

| Starting Material | 1,3-Dichlorobenzene or 3-Chlorobromobenzene | Precursor for the Grignard reagent. | chemicalbook.com, google.com |

| Solvent | Tetrahydrofuran (THF), Diethyl ether, n-Butyl ether | Stabilizes the Grignard reagent. | google.com |

| Initiator | Iodine, 1,2-Dibromoethane | Activates magnesium to initiate the reaction. | chemicalbook.com, chemicalbook.com |

| Borylating Agent | Trimethyl borate | Source of the boronic acid group. | |

| Reaction Temperature | -70°C to -10°C for borylation | Controls reaction rate and minimizes side reactions. | , google.com |

| Hydrolysis | Dilute Hydrochloric Acid | Converts the boronate ester to boronic acid. | google.com |

The organolithium reagent approach offers an alternative pathway that is often characterized by high yields and fewer byproducts, though it requires stringent reaction conditions. google.com This method involves a halogen-lithium exchange, which is typically very fast and highly exothermic, necessitating careful temperature management. acs.org

This synthesis route commences with the lithiation of 1-bromo-3-chlorobenzene (B44181). chemicalbook.com The selective exchange of bromine over chlorine is achieved by treating the starting material with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures. The reaction is performed under an inert atmosphere (e.g., argon) in an anhydrous solvent, typically tetrahydrofuran (THF). chemicalbook.com A crucial aspect of this step is maintaining the temperature at or below -78°C, often using a dry ice/acetone or nitrogen/ethanol bath, to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions. chemicalbook.comacs.org

Following the complete formation of the 3-chlorophenyllithium intermediate, trimethyl borate is added slowly to the reaction mixture while maintaining the low temperature. chemicalbook.com The aryllithium species attacks the electrophilic boron atom of the trimethyl borate, forming a lithium boronate complex.

After the addition is complete, the reaction mixture is allowed to warm to room temperature. chemicalbook.com The final step is hydrolysis, which is typically accomplished by quenching the reaction with an aqueous solution, such as saturated ammonium (B1175870) chloride, followed by acidification with an acid like hydrochloric acid to a pH of about 3. chemicalbook.com This process protonates the boronate to yield the final 3-chlorophenylboronic acid. chemicalbook.com The product is then extracted from the aqueous phase using an organic solvent like dichloromethane, washed, dried, and purified, often yielding a white solid. chemicalbook.com A reported yield for this specific sequence is approximately 57%.

The following table outlines the key steps and conditions for the organolithium method.

Table 2: Comparison of Synthetic Steps for Organolithium Method

| Step | Reagents & Conditions | Purpose | Source(s) |

|---|---|---|---|

| 1. Lithiation | 1-Bromo-3-chlorobenzene, n-Butyllithium, THF, -78°C | Selective bromine-lithium exchange to form 3-chlorophenyllithium. | , chemicalbook.com |

| 2. Borylation | Trimethyl borate, -78°C | Reaction with the aryllithium to form a boronate ester. | , chemicalbook.com |

| 3. Hydrolysis | Saturated NH₄Cl, then HCl to pH 3 | Quenches the reaction and hydrolyzes the boronate ester to the boronic acid. | chemicalbook.com |

| 4. Workup | Dichloromethane extraction, washing, drying | Isolation and purification of the final product. | , chemicalbook.com |

Organolithium Reagent Approaches for 3-Chlorophenylboronic Acid Formation

Considerations for Anhydrous and Anaerobic Conditions

The synthesis of arylboronic acids, including 3-chlorophenylboronic acid, through traditional organometallic routes such as the Grignard or organolithium methods, necessitates stringent control over the reaction environment. The high reactivity of the organometallic intermediates requires the strict exclusion of moisture and oxygen to prevent unwanted side reactions and ensure product purity.

The primary reason for these rigorous conditions lies in the nature of the Grignard and organolithium reagents. These reagents are powerful bases and nucleophiles, readily reacting with even trace amounts of water, which acts as a proton source, to quench the reactive intermediate and form the corresponding arene (in this case, chlorobenzene). This not only reduces the yield of the desired boronic acid but also complicates purification. mnstate.eduuit.no

Similarly, oxygen can react with these organometallic intermediates in radical-based pathways, leading to the formation of phenolic and other oxygenated byproducts. To mitigate these issues, all glassware must be thoroughly dried, and solvents must be rendered anhydrous before use. mnstate.edu The reaction is typically conducted under an inert atmosphere, such as argon or nitrogen, to prevent the ingress of oxygen. chemicalbook.com The use of techniques like freeze-pump-thaw cycles for solvent degassing and the handling of reagents in a glovebox are common practices to maintain an anaerobic environment. acs.org

Catalytic Boronation Methods

Catalytic methods have emerged as powerful alternatives to traditional organometallic routes for the synthesis of arylboronic acids, offering milder reaction conditions and broader functional group tolerance.

Palladium-Catalyzed Cross-Coupling for Boronate Ester Formation

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a cornerstone of modern arylboronic acid synthesis. organic-chemistry.org This methodology typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org

For the synthesis of 3-chlorophenylboronic acid, 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene (B1293798) are common starting materials due to the higher reactivity of the bromine and iodine substituents in the palladium-catalyzed cycle. organic-chemistry.org The choice of catalyst is crucial, with systems like Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(dba)₂ and a phosphine (B1218219) ligand such as SPhos being effective. organic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the diboron reagent, and reductive elimination to furnish the arylboronate ester.

A significant advantage of this method is its compatibility with a wide range of functional groups that would not be tolerated in Grignard or organolithium reactions. organic-chemistry.org

Hydrolysis of Boronate Esters to Yield 3-Chlorophenylboronic Acid

The direct product of the palladium-catalyzed borylation is typically a boronate ester, most commonly the pinacol (B44631) ester. uit.no These esters are generally more stable and easier to purify than the corresponding boronic acids. uit.no The final step to obtain 3-chlorophenylboronic acid is the hydrolysis of this boronate ester.

Alternative Catalytic Systems and their Efficacy

While palladium has been the dominant metal in catalytic borylation, research into more sustainable and cost-effective alternatives is ongoing. Catalytic systems based on other transition metals such as nickel and copper have shown promise for the synthesis of arylboronic acids. researchgate.netresearchgate.net

Nickel catalysts, for example, have been demonstrated to be effective in the cross-coupling of aryl halides with diboron reagents. researchgate.net These systems can sometimes offer different reactivity profiles and may be more suitable for certain substrates. Copper-catalyzed borylation reactions have also been developed, often utilizing different boron sources. For instance, copper(I)-exchanged zeolites have been explored as heterogeneous catalysts for the homocoupling of aryl boronic acids, showcasing the potential for developing recyclable catalytic systems. mdpi.com Iron-catalyzed cross-coupling reactions are also an area of active investigation, aiming to replace precious metal catalysts with a more earth-abundant and environmentally benign alternative. researchgate.net The efficacy of these alternative systems is highly dependent on the specific reaction conditions, including the choice of ligand, base, and solvent.

Novel Synthetic Routes and Process Intensification

The development of more efficient, safer, and scalable synthetic processes is a continuous goal in chemical manufacturing. This has led to the exploration of novel starting materials and the application of process intensification technologies.

Utilizing m-Dichlorobenzene as Starting Material

A notable synthetic route to 3-chlorophenylboronic acid utilizes m-dichlorobenzene as the starting material. chemicalbook.comchemicalbook.com This approach involves the selective formation of a Grignard reagent from one of the chloro groups. The reaction is typically initiated with magnesium in an organic solvent, often with an initiator like iodine or 1,2-dibromoethane to activate the magnesium surface. chemicalbook.comchemicalbook.com The resulting 3-chlorophenylmagnesium chloride is then reacted with a boron electrophile, such as trimethyl borate, to form a borate ester. chemicalbook.comchemicalbook.com Subsequent hydrolysis yields the final product, 3-chlorophenylboronic acid. chemicalbook.comchemicalbook.com This method is advantageous as it starts from a readily available and inexpensive precursor.

Recent advancements in flow chemistry have demonstrated the potential for process intensification in such syntheses. Flow reactors offer superior heat and mass transfer, enabling better control over reaction exotherms and allowing for the safe handling of unstable intermediates. acs.orgresearchgate.net This technology has been successfully applied to lithiation-borylation sequences and holds promise for improving the safety and efficiency of Grignard-based syntheses of boronic acids on a larger scale. acs.org

| Starting Material | Reagents | Product | Key Features |

| 1-Bromo-3-chlorobenzene | n-Butyllithium, Trimethyl borate | 3-Chlorophenylboronic acid | Requires cryogenic temperatures and strict anhydrous/anaerobic conditions. chemicalbook.com |

| 1-Bromo-3-chlorobenzene | Bis(pinacolato)diboron, Palladium catalyst, Base | 3-Chlorophenylboronate ester | Milder conditions, broader functional group tolerance. organic-chemistry.org |

| 3-Chlorophenylboronate ester | Aqueous acid or Sodium periodate | 3-Chlorophenylboronic acid | Standard deprotection step. chemicalbook.comorganic-chemistry.org |

| m-Dichlorobenzene | Magnesium, Trimethyl borate | 3-Chlorophenylboronic acid | Utilizes an inexpensive starting material. chemicalbook.comchemicalbook.com |

Friedel-Crafts Reactions with Boron Trichloride (B1173362)

The Friedel-Crafts reaction represents a classic method for electrophilic aromatic substitution. In the context of boronic acid synthesis, it involves the direct borylation of an aromatic ring. A method for synthesizing p-chlorophenylboronic acid utilizes chlorobenzene (B131634) as the raw material, which reacts with boron trichloride under the influence of a strong Lewis acid catalyst like aluminum trichloride. google.com The reaction proceeds by forming a dichloro(4-chlorophenyl)borane intermediate, which is then hydrolyzed to yield the final boronic acid product. google.com

However, applying this methodology for the specific synthesis of 3-Chlorophenylboronic acid presents a significant regioselectivity challenge. The chlorine substituent on the benzene ring is an ortho-, para-director for electrophilic substitution. Therefore, a standard Friedel-Crafts reaction on chlorobenzene would preferentially yield the 4-chloro (para) and 2-chloro (ortho) isomers, not the desired 3-chloro (meta) isomer. Achieving meta-selectivity would necessitate more advanced strategies, such as the use of pre-functionalized starting materials with meta-directing groups or specialized catalytic systems that can override the inherent directing effects of the chlorine atom.

Emerging Techniques in 3-Chlorophenylboronic Acid Production

Modern synthetic chemistry seeks more efficient and milder methods for constructing C-B bonds. While traditional methods often require harsh conditions, such as the use of highly reactive organometallic reagents at very low temperatures (-78 °C), emerging techniques offer more practical alternatives. chemicalbook.com

One of the most powerful modern strategies for synthesizing arylboronic acids is the iridium-catalyzed C-H borylation of arenes. This method allows for the direct conversion of an aromatic C-H bond to a C-B bond, often with high selectivity and functional group tolerance. This approach typically uses a borane (B79455) reagent like pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂) in the presence of an iridium catalyst. The resulting boronate esters can then be easily hydrolyzed to the corresponding boronic acid.

While specific literature detailing the iridium-catalyzed C-H borylation of chlorobenzene to selectively produce 3-chlorophenylboronic acid pinacol ester is highly specialized, this methodology represents a significant emerging trend. It avoids the need for pre-halogenated substrates (like 1-bromo-3-chlorobenzene) and the associated cryogenic conditions and pyrophoric reagents (like n-butyllithium) of traditional routes, offering a potentially more scalable and environmentally benign pathway. chemicalbook.com

Purity and Characterization of Synthesized 3-Chlorophenylboronic Acid

Following synthesis, the crude 3-Chlorophenylboronic acid must be purified and its identity confirmed through rigorous analytical techniques.

Chromatographic Purification Techniques

The primary method for purifying the synthesized 3-Chlorophenylboronic acid is flash column chromatography . rsc.org This technique is effective for separating the desired product from unreacted starting materials and reaction byproducts.

Stationary Phase : Silica gel (230-400 mesh) is commonly used as the solid support. rsc.org In some cases, basic alumina (B75360) may be employed to filter the crude mixture. rsc.org

Mobile Phase (Eluent) : A mixture of a nonpolar solvent and a moderately polar solvent is typically used. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., 90:10 hexane:EtOAc). rsc.org The polarity of the solvent mixture is optimized to ensure good separation of the components.

After chromatography, the collected fractions containing the pure product are combined, and the solvent is removed under reduced pressure. chemicalbook.com The resulting solid may be further purified by washing with solvents like ice-cold water and petroleum ether or through recrystallization to obtain a high-purity crystalline solid. chemicalbook.com

Spectroscopic Characterization of 3-Chlorophenylboronic Acid

The molecular structure and purity of 3-Chlorophenylboronic acid are unequivocally confirmed using a combination of spectroscopic methods. researchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy identifies the functional groups present in the molecule. Theoretical calculations using Density Functional Theory (DFT) are often used to assign the observed vibrational bands. researchgate.nettandfonline.com Key vibrational frequencies provide evidence for the compound's structure. tandfonline.com

| Vibrational Mode | FT-IR Frequency (cm⁻¹) tandfonline.com | FT-Raman Frequency (cm⁻¹) tandfonline.com | Description |

| O-H Stretch | 3520 | - | Stretching of the hydroxyl groups in B(OH)₂ |

| C-H Stretch (Aromatic) | - | 3075 | Stretching of C-H bonds on the phenyl ring |

| C-C Stretch (Aromatic) | 1595, 1561, 1475 | 1595, 1563, 1477 | Vibrations of the carbon-carbon bonds within the phenyl ring |

| B-O Stretch | 1381 | - | Stretching of the boron-oxygen single bonds |

| C-Cl Stretch | 780 | 782 | Stretching of the carbon-chlorine bond |

| B(OH)₂ Rocking | 682 | 682 | Rocking motion of the boronic acid group |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments in the molecule. Spectra are often recorded in a deuterated solvent such as DMSO-d₆. spectrabase.com

| Spectroscopy Type | Description of Expected Signals |

| ¹H NMR | The spectrum shows characteristic signals in the aromatic region, typically between 7.0 and 8.0 ppm, corresponding to the four protons on the substituted phenyl ring. A broad singlet, often observed around 8.2 ppm, corresponds to the two acidic protons of the boronic acid group (-B(OH)₂). spectrabase.com |

| ¹³C NMR | The spectrum is expected to show six distinct signals for the six carbon atoms of the phenyl ring, as they are in chemically different environments. The carbon atom directly bonded to the boron atom (C-B) typically appears around 135 ppm, though it is sometimes not observed due to quadrupolar relaxation. The other aromatic carbons appear in the typical range of 125-135 ppm. rsc.orgrsc.org |

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight. For 3-Chlorophenylboronic acid, high-resolution mass spectrometry can verify its elemental composition.

Monoisotopic Mass : 156.0149373 Da nih.gov

Mechanistic Investigations of Reactions Involving 3 Chlorophenylboronic Acid

Catalytic Roles and Reaction Mechanisms

Suzuki-Miyaura Cross-Coupling Mechanisms involving 3-Chlorophenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. wikipedia.org The reaction typically involves an organoboron species, such as 3-chlorophenylboronic acid, an organic halide, a palladium catalyst, and a base. wikipedia.orglibretexts.org The general catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org This is often the rate-determining step. libretexts.org Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium catalyst. libretexts.orgillinois.edu Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

The transmetalation step is a critical phase in the Suzuki-Miyaura catalytic cycle where the organic moiety is transferred from the boron atom to the palladium center. illinois.edu For arylboronic acids like 3-chlorophenylboronic acid, two primary mechanistic pathways for transmetalation have been proposed: the "boronate pathway" and the "oxo-palladium pathway". rsc.org

In the boronate pathway , the boronic acid first reacts with a base to form a more nucleophilic tetrahedral boronate species. This activated boronate then reacts with the arylpalladium(II) halide complex. rsc.org

Conversely, the oxo-palladium pathway suggests that the base reacts with the arylpalladium(II) halide to form a more reactive alkoxo- or hydroxo-palladium intermediate. This species then readily undergoes transmetalation with the neutral boronic acid. rsc.org Stoichiometric studies have indicated that for some systems, the alkoxo–palladium intermediate is particularly reactive towards the boron reagent, favoring the oxo–palladium pathway. rsc.org

Recent research has provided significant insights into pre-transmetalation intermediates. Studies have successfully identified and characterized intermediates containing Pd-O-B linkages. illinois.edu These include both a tricoordinate boronic acid complex and a tetracoordinate boronate complex, both of which are competent to undergo transmetalation to form the cross-coupled product. illinois.edu The formation and stability of these intermediates can be influenced by the specific ligands on the palladium catalyst and the nature of the boronic acid itself. nih.gov

Electronic Effects: The chlorine atom is an electron-withdrawing group, primarily through an inductive effect. This withdrawal of electron density from the phenyl ring makes the boronic acid group more Lewis acidic. While this can enhance the stability of the compound, it also reduces the nucleophilicity of the aryl group that is transferred to the palladium catalyst. In some cases, electron-withdrawing substituents can activate the arylboronic acid towards coupling, especially with electron-rich coupling partners. uliege.be For instance, the coupling of 4-chlorophenylboronic acid with an electron-rich bromoaniline showed a higher yield compared to the unsubstituted phenylboronic acid. uliege.be However, in other systems, particularly with electron-poor coupling partners, this reduced nucleophilicity can lead to lower reaction rates.

Steric Effects: The meta-position of the chloro substituent in 3-chlorophenylboronic acid presents minimal steric hindrance compared to ortho-substituted analogs. Ortho-substituents can sterically impede the approach of the boronic acid to the palladium center, often resulting in lower yields. The strategic placement of the chlorine at the meta-position, therefore, offers a balance of electronic activation and steric accessibility. In some complex systems, such as the synthesis of highly substituted arylpyridines, the electronic nature of the ortho-substituent (e.g., methoxy (B1213986) vs. chloro) can dramatically alter the regioselectivity of the coupling, suggesting subtle electronic and chelation effects can play a significant role. nih.govbeilstein-journals.org

Table 1: Influence of Substituents on Suzuki-Miyaura Coupling Yields

| Arylboronic Acid | Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 3-Bromo-2,4,6-trimethylaniline | Pd₂(dba)₃ / P(t-Bu)₃ | 32 | uliege.be |

| 4-Chlorophenylboronic acid | 3-Bromo-2,4,6-trimethylaniline | Pd₂(dba)₃ / P(t-Bu)₃ | 51 | uliege.be |

| 3-Fluorophenylboronic acid | N-Boc-4-bromo-2,6-dimethylaniline | Ligandless Pd₂(dba)₃ | Lower Yield | uliege.be |

This table illustrates the general trends observed for electron-donating and electron-withdrawing substituents on the arylboronic acid in specific Suzuki-Miyaura reactions.

Aza-Friedel–Crafts Reaction Promotion by 3-Chlorophenylboronic Acid

Beyond its role in palladium-catalyzed cross-coupling, 3-chlorophenylboronic acid has been identified as an effective catalyst for promoting the aza-Friedel–Crafts reaction. researchgate.netresearchgate.net This reaction is a powerful tool for the synthesis of 3-substituted indole (B1671886) derivatives, which are important structural motifs in many biologically active compounds. researchgate.netresearcher.life

The reaction typically involves a one-pot, three-component synthesis using an indole, an aromatic aldehyde, and an amine, such as N,N-dimethylaniline. researchgate.netresearchgate.net 3-Chlorophenylboronic acid acts as a Lewis acid catalyst in this transformation. The proposed mechanism involves the activation of the aromatic aldehyde by the boronic acid. This activation increases the electrophilicity of the aldehyde's carbonyl carbon, facilitating the nucleophilic attack by the indole at the 3-position. The subsequent reaction with the amine leads to the formation of the 3-aminoalkylated indole product. researchgate.netias.ac.in

The use of 3-chlorophenylboronic acid as a catalyst offers several advantages, including mild reaction conditions (often at room temperature), high yields, and a simple experimental workup. researchgate.netresearchgate.net

Table 2: 3-Chlorophenylboronic Acid Catalyzed Aza-Friedel-Crafts Reaction

| Indole | Aldehyde | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole | Benzaldehyde | N,N-Dimethylaniline | 20 | Acetonitrile (B52724) | 90 | researchgate.net |

| Indole | 4-Chlorobenzaldehyde | N,N-Dimethylaniline | 20 | Acetonitrile | 92 | researchgate.net |

This table showcases the efficiency of 3-chlorophenylboronic acid in catalyzing the synthesis of various 3-substituted indoles.

Role in 1,4-Conjugate Addition Reactions

3-Chlorophenylboronic acid can also participate as a nucleophilic partner in 1,4-conjugate addition reactions, also known as Michael additions. This reaction allows for the formation of a carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound. libretexts.org These reactions are typically catalyzed by transition metals, most notably rhodium and palladium. nih.govorganic-chemistry.org

In these reactions, the arylboronic acid adds to an electron-deficient olefin, such as an enone or an unsaturated ester. libretexts.orgnih.gov The mechanism for the palladium-catalyzed conjugate addition is thought to involve the formation of a cationic arylpalladium(II) species. nih.gov This species then undergoes carbopalladation of the olefin in the enone, which is the key bond-forming and enantioselectivity-determining step in asymmetric variants. nih.gov The addition of water and certain additives can synergistically increase the reaction rate, supporting the hypothesis of a cationic palladium intermediate. nih.gov

The use of 3-chlorophenylboronic acid in these reactions allows for the introduction of a 3-chlorophenyl group into the product structure. Studies have shown that arylboronic acids containing halides, such as 3-chlorophenylboronic acid, can react with good enantioselectivity in asymmetric conjugate additions, although yields may sometimes be improved with optimized reaction conditions. nih.gov

Boron-Catalyzed Amidation Reactions

Arylboronic acids, including 3-chlorophenylboronic acid, have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. researchgate.netjimcontent.comgoogle.com This method provides an atom-economical alternative to traditional amide bond formation, which often requires stoichiometric activating agents and generates significant waste. The only byproduct in this catalytic process is water. google.com

The mechanism of boronic acid-catalyzed amidation is complex and has been the subject of considerable investigation. jimcontent.comrsc.org An early proposal suggested the formation of a mixed anhydride (B1165640) intermediate from the reaction of the carboxylic acid and the boronic acid catalyst. jimcontent.com However, more recent studies suggest a more intricate pathway. It is now believed that the boronic acid reacts with the carboxylic acid to form acyloxyboronic acid intermediates. rsc.orgnih.gov The removal of water is crucial for the formation of these intermediates. rsc.org

These activated intermediates then react with the amine. The cleavage of the C-O bond within a tetracoordinate acyl boronate intermediate is considered the rate-determining step. rsc.org Alternative mechanisms involving dimeric B-O-B species have also been proposed, which may activate the carboxylic acid while simultaneously delivering the amine nucleophile. nih.gov The catalytic activity can be influenced by substituents on the arylboronic acid, with ortho-substituted analogs often showing high activity. jimcontent.com

Reduction Reactions Catalyzed by 3-Chlorophenylboronic Acid

While more commonly employed as a reagent in cross-coupling reactions, the catalytic activity of arylboronic acids, including 3-chlorophenylboronic acid, has been explored in specific reduction processes. One notable example is the reductive C–N coupling of nitroaromatics with boronic acids, where an organophosphorus P(III)/P(V)=O redox cycle is employed. nih.gov In this system, the boronic acid acts as the arylating agent that couples with the reduced nitroarene.

The reaction is catalyzed by a phosphine (B1218219) oxide, which is reduced in situ to the active P(III) species. This P(III) catalyst then deoxygenates the nitroarene. The resulting intermediate is trapped by the boronic acid to form the C-N bond. nih.gov Detailed mechanistic studies, including experimental, spectroscopic, and computational analyses, have shown that the reaction is sensitive to the solvent's dielectric properties and largely insensitive to the choice of common hydrosilane reductants. nih.gov The process involves a two-stage deoxygenation sequence, with the rate-determining step being a (3+1) cheletropic addition between the nitroarene and the P(III) catalyst. nih.gov The second deoxygenation step is crucial for C–N bond formation, where an oxazaphosphirane intermediate reacts with the arylboronic acid. nih.gov

A variety of nitroarenes and boronic acids can be coupled using this methodology, including those with electron-withdrawing and electron-donating groups. The table below, adapted from studies on P(III)/P(V)=O-catalyzed reductive couplings, illustrates the scope of this transformation with various boronic acids, demonstrating the utility of substituted phenylboronic acids in such reactions. nih.gov

Table 1: Examples of Reductive C–N Coupling of Nitroarenes and Boronic Acids This table is representative of the reaction type and not exclusively data for 3-Chlorophenylboronic acid.

| Nitroarene Substrate | Boronic Acid Partner | Yield (%) |

|---|---|---|

| 4-Nitro-trifluorotoluene | Phenylboronic acid | 83 |

| 1-Nitro-4-methoxybenzene | 4-Tolylboronic acid | 95 |

| 1-Nitro-3-chlorobenzene | 4-Methoxyphenylboronic acid | 88 |

| 2-Nitropyridine | Phenylboronic acid | 75 |

| 3-Nitrothiophene | 3-Thienylboronic acid | 65 |

Data sourced from studies on organophosphorus-catalyzed reductive C-N coupling. nih.gov

Additionally, visible light has been utilized to promote the P(III)/P(V)-catalyzed reductive N-arylation of nitroarenes with boronic acids at room temperature, expanding the conditions under which these transformations can occur. figshare.com

Protodeboronation Pathways of Arylboronic Acids including 3-Chlorophenylboronic Acid

Protodeboronation is a significant undesired side reaction for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the substituents on the aryl ring. wikipedia.orgnih.gov

The mechanism of protodeboronation can proceed through several pathways:

Acid-Catalyzed Pathway : In strongly acidic media, the reaction involves the boronic acid and a proton source. wikipedia.orgrsc.org Density functional theory (DFT) studies on a metal-free, acid-promoted protodeboronation using acetic acid suggest a mechanism involving an intermolecular metathesis via a four-membered ring transition state. rsc.org

Base-Catalyzed Pathway : Under basic conditions, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate anion form ([ArB(OH)₃]⁻). wikipedia.org This boronate then reacts in a rate-limiting step with a proton source, typically water, to yield the arene. wikipedia.orgnih.gov This pathway is particularly relevant for Suzuki-Miyaura cross-coupling reactions, which are often performed in basic media. ed.ac.ukrsc.org

Self-Catalysis : For some arylboronic acids, a self-catalysis pathway has been identified where the neutral boronic acid catalyzes the protodeboronation of the boronate anion. This pathway is most significant when the pH is close to the pKa of the boronic acid, where concentrations of both species are substantial. nih.gov

The substituent on the aryl ring plays a crucial role in the rate of protodeboronation. A study of over 30 different substituted arylboronic acids revealed a "V-shaped" Hammett-type plot. nih.gov This indicates that the reaction is accelerated by both strong electron-donating groups and strong electron-withdrawing groups, albeit through different mechanisms. For 3-chlorophenylboronic acid, the electron-withdrawing nature of the chlorine atom influences its susceptibility. DFT calculations have shown that arylboronic acids with electron-donating groups have a lower energy barrier for acid-promoted protodeboronation compared to those with electron-withdrawing groups. rsc.org The natural bond orbital (NBO) analysis confirms that the boron-bonded carbon in electron-rich arylboronic acids is more nucleophilic and thus more readily attacked by the acid reagent. rsc.org

Table 2: Comparison of Protodeboronation Mechanisms

| Pathway | Key Species | Conditions | General Substituent Effect |

|---|---|---|---|

| Acid-Catalyzed | ArB(OH)₂ + H⁺ | Low pH | Accelerated by electron-donating groups |

| Base-Catalyzed | [ArB(OH)₃]⁻ + H₂O | High pH | Accelerated by electron-withdrawing groups |

| Self-Catalyzed | ArB(OH)₂ + [ArB(OH)₃]⁻ | pH ≈ pKa | Varies |

Information compiled from multiple mechanistic studies. wikipedia.orgnih.govrsc.org

Intermolecular Radical Addition Reactions Mediated by 3-Chlorophenylboronic Acid

While boronic acids are well-known as precursors for aryl radicals in photoredox and other radical cross-coupling reactions, their role as mediators or catalysts for intermolecular radical additions is less common. In most instances, the arylboronic acid is consumed as a reagent to provide the aryl group. However, the broader field of boron-activated radical reactions provides context. For instance, visible-light-induced intermolecular additions of alkyl boronic acids to α-ketoacids have been achieved through the in situ formation of a boron complex. sioc.ac.cn This complex formation facilitates the addition to the carbonyl group and prevents the subsequent cleavage of the newly formed C-C bond. sioc.ac.cn

Although this specific example focuses on alkyl boronic acids, it highlights a strategy where boron-based Lewis acidity is used to mediate a radical addition. The application of 3-chlorophenylboronic acid in a similar mediating role is not extensively documented. More typically, in radical reactions, 3-chlorophenylboronic acid would serve as the source of the 3-chlorophenyl radical for addition to an acceptor. For example, visible light-induced electron transfer can generate radicals from stable precursors for intermolecular additions to electron-rich heterocycles. acs.org The application of microwave heating to radical reactions has also been explored, though reports remain relatively limited compared to conventional thermal heating. mun.ca

Computational Chemistry and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving arylboronic acids. acs.org For 3-chlorophenylboronic acid and its isomers, DFT has been used to study molecular structure, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Key applications of computational chemistry in this context include:

Protodeboronation Mechanism : DFT calculations have been instrumental in mapping the potential energy surfaces for protodeboronation. Studies have detailed the transition states for both acid-promoted and base-catalyzed pathways. For the acid-promoted route, a four-membered ring transition state for the metathesis between the arylboronic acid and acetic acid was identified. rsc.org Calculations also quantified the effect of substituents, showing that electron-donating groups lower the activation barrier compared to electron-withdrawing groups like the chloro-substituent. rsc.org

Reductive C-N Coupling : In the P(III)/P(V)=O-catalyzed reductive coupling of nitroarenes and boronic acids, DFT calculations defined a two-stage deoxygenation sequence. These calculations highlighted the biphilic character of the phosphine catalyst in the rate-determining (3+1) cheletropic addition step and modeled the subsequent C-N bond formation from an oxazaphosphirane intermediate. nih.gov

Amination Reactions : For the electrophilic amination of arylboronic acids, DFT calculations indicated that the reaction proceeds via an electrophilic amination from a tetravalent borate (B1201080) complex that features a B-N dative bond. nih.gov

Carboxylation Reactions : DFT has been used to study the copper-catalyzed carboxylation of arylboronate esters, affirming a mechanism of transmetalation, CO₂ insertion into the Cu-Ar bond, and subsequent displacement to release the product. researchgate.net

These computational studies provide deep mechanistic insights that are often inaccessible through experimental means alone, allowing for the detailed characterization of transient intermediates and transition states, and rationalizing observed reactivity and selectivity. nih.govacs.org

Table 3: Computationally Studied Parameters for Arylboronic Acid Reactions

| Reaction Type | Investigated Feature | Computational Method | Finding |

|---|---|---|---|

| Protodeboronation | Transition State Energy | DFT | Electron-donating groups lower the energy barrier for acid-promoted pathway. rsc.org |

| Protodeboronation | Atomic Charges | NBO Analysis | Boron-bonded carbon is more electron-rich in arylboronic acids with electron-donating groups. rsc.org |

| Reductive C-N Coupling | Reaction Pathway | DFT | Defined a two-stage deoxygenation sequence with a (3+1) cheletropic addition as the rate-determining step. nih.gov |

| Electrophilic Amination | Intermediate Structure | DFT | Reaction proceeds through a tetravalent borate complex with a B-N dative bond. nih.gov |

| Molecular Properties | HOMO-LUMO Gap | DFT | Calculated frontier orbital gap for 3-Chlorophenylboronic acid is 5.768 eV. researchgate.net |

Applications of 3 Chlorophenylboronic Acid in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

3-Chlorophenylboronic acid serves as a fundamental building block for synthesizing a wide array of complex organic molecules. Its ability to participate in robust carbon-carbon bond-forming reactions makes it an invaluable tool for synthetic chemists. ontosight.ai

A notable application of 3-chlorophenylboronic acid is in the synthesis of biarylketones and phthalides. chemicalbook.comsigmaaldrich.comsigmaaldrich.comchemdad.comcenmed.com These structural motifs are present in numerous pharmaceutically active compounds and functional materials. The synthesis is often achieved through palladium-catalyzed carbonylative Suzuki-Miyaura cross-coupling reactions, where 3-chlorophenylboronic acid is coupled with an appropriate aryl halide in the presence of a carbon monoxide source. chemicalbook.comalfachemic.comrsc.org For instance, unsymmetrical biaryl ketones can be synthesized by reacting an aryl halide with 3-chlorophenylboronic acid under these conditions. rsc.org Similarly, palladium-catalyzed arylation of 2-formylarylcarboxylates or related starting materials with 3-chlorophenylboronic acid can yield 3-(3-chlorophenyl)phthalides, a class of lactones with significant biological activities. organic-chemistry.org

The derivatization of existing drug molecules and other bioactive compounds is a key strategy in medicinal chemistry to enhance efficacy, selectivity, and pharmacokinetic properties. 3-Chlorophenylboronic acid is employed for this purpose, allowing for the introduction of the 3-chlorophenyl moiety into a target molecule. arborpharmchem.comarborpharmchem.com This modification can profoundly influence the biological activity of the parent compound.

An important area of application is the synthesis of enzyme inhibitors. chemicalbook.comsigmaaldrich.comcenmed.com For example, it is used as a reactant in the development of phosphodiesterase 4 (PDE4) inhibitors, which are therapeutic targets for inflammatory diseases. sigmaaldrich.comalfachemic.comscientificlabs.co.uk Furthermore, 3-chlorophenylboronic acid is an important intermediate in the synthesis of prolyl hydroxylase (PHD) inhibitors. arborpharmchem.comarborpharmchem.com These inhibitors are investigated for the treatment of conditions such as anemia, ischemia, and various vascular diseases. arborpharmchem.comarborpharmchem.com Its role also extends to bioconjugation, where it facilitates the linking of biomolecules to other compounds or surfaces for applications like targeted drug delivery. chemimpex.com

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. rug.nl 3-Chlorophenylboronic acid is a key reagent in this context, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. ontosight.ai This reaction provides an efficient and versatile method for creating C-C bonds between the 3-chlorophenyl group and various other organic fragments (aryl or vinyl halides), revolutionizing the synthesis of complex molecular architectures. chemimpex.com

The stability and reactivity of 3-chlorophenylboronic acid and its derivatives, like the corresponding pinacol (B44631) ester, make them compatible with a wide range of functional groups, allowing for their use in multi-step syntheses of elaborate structures found in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comscbt.com A specific example includes its reaction with cyclic enones in oxidative Heck reactions to produce compounds like 3-(3-chlorophenyl)cyclohex-2-enone, demonstrating its utility in building complex cyclic systems. rug.nl

The indole (B1671886) nucleus is a privileged structure in medicinal chemistry, found in many natural products and synthetic drugs. nbu.ac.in 3-Chlorophenylboronic acid has been identified as an effective organocatalyst for the synthesis of 3-substituted indole derivatives. researchgate.net It promotes the aza-Friedel–Crafts reaction involving an indole, an aromatic aldehyde, and an amine (such as N,N-dimethylaniline or N-methyl aniline) in a one-pot, three-component synthesis. nbu.ac.inresearchgate.net

This method is notable for its mild reaction conditions, often proceeding at room temperature, and providing excellent yields of the desired 3-aminoalkylated indoles. researchgate.netresearchgate.net The reaction's efficiency is influenced by the solvent and the amount of catalyst used. Research has shown that acetonitrile (B52724) is a particularly effective solvent for this transformation. researchgate.net

Table 1: Effect of Catalyst Loading and Solvent on the Synthesis of 3-Aminoalkylated Indoles using 3-Chlorophenylboronic Acid researchgate.net

| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |

| 1 | 10 | Methanol | 22 | 65 |

| 2 | 10 | Ethanol | 20 | 70 |

| 3 | 10 | Acetonitrile | 16 | 76 |

| 4 | 10 | Chloroform | 26 | 46 |

| 5 | 5 | Acetonitrile | 22 | 58 |

| 6 | 15 | Acetonitrile | 15 | 81 |

| 7 | 20 | Acetonitrile | 12 | 90 |

| 8 | 0 | Acetonitrile | 30 | 40 |

This table illustrates the optimization of the reaction, showing that increasing the catalyst loading of 3-chlorophenylboronic acid in acetonitrile significantly reduces reaction time and improves the yield of the 3-aminoalkylated indole product. researchgate.net

Role in Cross-Coupling Reactions beyond Suzuki-Miyaura

While renowned for its role in Suzuki-Miyaura couplings, the utility of 3-chlorophenylboronic acid extends to other important cross-coupling reactions.

3-Chlorophenylboronic acid serves as a reactant in cross-coupling reactions with partners other than organic halides. chemicalbook.comsigmaaldrich.com It is known to react with diazoesters and potassium cyanate (B1221674) in palladium-catalyzed processes. sigmaaldrich.comchemdad.comalfachemic.comscientificlabs.co.uk These reactions provide pathways to synthesize α-aryl esters and aryl nitriles, respectively, which are valuable intermediates in organic synthesis. The coupling with diazoesters offers a method for carbon-carbon bond formation, while the reaction with potassium cyanate provides a route to introduce a nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, or amides.

Coupling with Dibromotrifluoromethylbenzene

A significant application of 3-chlorophenylboronic acid in advanced organic synthesis is its use as a key reactant in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is a powerful and versatile method for forming carbon-carbon (C-C) bonds to create biaryl compounds, which are scaffolds present in many pharmaceuticals, agrochemicals, and functional materials. smolecule.com

The coupling of 3-chlorophenylboronic acid with a coupling partner such as dibromotrifluoromethylbenzene is of particular interest for the synthesis of complex chlorinated and trifluoromethylated biphenyl (B1667301) structures. chemicalbook.com The trifluoromethyl (-CF₃) group is highly sought after in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The general reaction involves the coupling of the 3-chlorophenyl group from the boronic acid with the trifluoromethyl-substituted phenyl ring from the dibromotrifluoromethylbenzene. This process is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. smolecule.com

The reaction proceeds through a well-established catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (dibromotrifluoromethylbenzene).

Transmetalation: The organic group from the 3-chlorophenylboronic acid is transferred to the palladium complex.

Reductive Elimination: The final step where the new C-C bond is formed, yielding the desired biphenyl product and regenerating the palladium(0) catalyst.

This methodology provides a direct and efficient route to synthesize substituted biphenyls that would be challenging to produce through other methods.

| Reactant 1 | Reactant 2 | Catalyst System | Typical Product Class | Significance |

|---|---|---|---|---|

| 3-Chlorophenylboronic Acid | Dibromotrifluoromethylbenzene | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | 3-Chloro-3'-trifluoromethylbiphenyl derivatives | Synthesis of functionalized biaryls for pharmaceutical and material science applications. chemimpex.com |

Strategic Use in Total Synthesis of Natural Products

3-Chlorophenylboronic acid serves as a versatile building block in the synthesis of complex, biologically active molecules. chemimpex.com While its direct incorporation into the final structure of a natural product is less commonly documented, its role in forming key structural motifs that are analogous or related to those found in natural products is significant. The reactions it facilitates are increasingly employed in the synthesis of natural product derivatives and other complex targets. researchgate.net

Indole derivatives, for instance, are metabolites found in numerous terrestrial and marine organisms and form the basis of many natural products. researchgate.net As detailed in the following section, 3-chlorophenylboronic acid has been used to catalyze the synthesis of complex indole structures, demonstrating its utility in constructing scaffolds relevant to natural product chemistry. researchgate.net

Development of Novel Organic Synthesis Methods and Strategies

Beyond its role as a coupling partner, 3-chlorophenylboronic acid has been instrumental in the development of new synthetic methodologies, primarily by acting as an efficient Lewis acid catalyst. researchgate.net Its application has led to the creation of novel one-pot, multi-component reactions (MCRs) that offer significant advantages over traditional linear syntheses, including high atom economy, reduced reaction times, and operational simplicity. researchgate.net

A prominent example is the development of a one-pot, three-component synthesis of 3-aminoalkylated indoles. researchgate.net Researchers have demonstrated that a catalytic amount of 3-chlorophenylboronic acid can efficiently promote the reaction between an indole, an aromatic aldehyde, and an amine at room temperature. This method provides excellent yields under mild conditions, avoiding the high temperatures and long reaction times associated with previous methods. researchgate.net

In this reaction, 3-chlorophenylboronic acid is thought to act as a Lewis acid to activate the aldehyde, facilitating the formation of the key C-C bond with the indole. The study highlighted that using acetonitrile as a solvent and a 20 mol% catalyst loading provided the optimal conditions for high product yields. researchgate.net

| Aldehyde Substrate | Amine Substrate | Indole Substrate | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzaldehyde | N-methyl aniline | Indole | 20 | Acetonitrile | 12 | 90 |

| 4-Chlorobenzaldehyde | N-methyl aniline | Indole | 20 | Acetonitrile | 15 | 92 |

| 4-Methoxybenzaldehyde | N-methyl aniline | Indole | 20 | Acetonitrile | 18 | 88 |

| 4-Nitrobenzaldehyde | N-methyl aniline | Indole | 20 | Acetonitrile | 10 | 95 |

Furthermore, 3-chlorophenylboronic acid has been successfully used to promote the aza-Friedel–Crafts reaction of indoles with aromatic aldehydes and N,N-dimethylaniline, again at room temperature. This procedure is noted for its mild conditions, excellent yields, and straightforward experimental workup, representing a significant advancement in the synthesis of 3-substituted indole derivatives. These examples underscore the value of 3-chlorophenylboronic acid not just as a structural component but as a tool for innovating more efficient and environmentally benign chemical processes.

Research in Medicinal Chemistry and Pharmaceutical Applications

Intermediate in Pharmaceutical Development and Drug Discovery

3-Chlorophenylboronic acid is a versatile organoboron compound that serves as a crucial intermediate and building block in medicinal chemistry and pharmaceutical development. chemimpex.comarborpharmchem.com Its utility stems from its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds to assemble complex organic molecules. chemimpex.com The compound is frequently used for the derivatization of drug molecules and other bioactive compounds. arborpharmchem.comarborpharmchem.com Its applications are notable in the synthesis of pharmaceuticals aimed at treating a range of conditions, including cancer and diabetes. chemimpex.com

3-Chlorophenylboronic acid is a key starting material in the synthesis of Vadadustat, an oral HIF prolyl-hydroxylase inhibitor used to treat anemia associated with chronic kidney disease. ambeed.comnewdrugapprovals.org Several patented synthetic routes for Vadadustat utilize this compound. One common method involves a Suzuki coupling reaction between 3-Chlorophenylboronic acid and a pyridine (B92270) derivative, such as 3,5-dichloropyridine-2-carbonitrile or methyl N-(3,5-dichloropyridyl-2-carbonyl)glycinate. newdrugapprovals.orggoogle.comnewdrugapprovals.org This coupling step is essential for creating the core structure of the drug molecule. google.comnewdrugapprovals.org The process is valued for being part of a synthetic pathway that is relatively short, simple to operate, and suitable for industrial-scale production. google.com

Table 1: Overview of Vadadustat Synthesis Using 3-Chlorophenylboronic acid

| Step | Reactants | Key Reagents/Catalysts | Product of Step | Source(s) |

|---|---|---|---|---|

| Coupling | Methyl N-(3,5-dichloropyridyl-2-carbonyl)glycinate and 3-Chlorophenylboronic acid | Palladium catalyst (e.g., Pd(dppf)Cl₂) | Methyl N-[5-(3-chlorophenyl)-3-chloropyridyl-2-carbonyl)glycinate | google.com |

| Substitution | Methyl N-[5-(3-chlorophenyl)-3-chloropyridyl-2-carbonyl)glycinate | Sodium methoxide | N-[5-(3-chlorophenyl)-3-methoxy pyridyl-2-carbonyl)]glycine methyl ester | google.com |

| Hydrolysis | N-[5-(3-chlorophenyl)-3-methoxy pyridyl-2-carbonyl)]glycine methyl ester | Base (e.g., NaOH) | Vadadustat | google.comnewdrugapprovals.org |

Beyond its specific application in Vadadustat, 3-Chlorophenylboronic acid is an important synthetic intermediate for a broader class of prolyl hydroxylase (PHD) inhibitors. arborpharmchem.comarborpharmchem.com These inhibitors function by increasing the concentration of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn stimulates the production of erythropoietin (EPO) and subsequent red blood cell formation. google.com The synthesis of these inhibitors often involves a key step where 3-Chlorophenylboronic acid is coupled with a heterocyclic core structure in the presence of a palladium catalyst. google.com This makes it a valuable reagent for developing treatments for conditions like peripheral vascular disease, coronary artery disease, heart failure, ischemia, and anemia. arborpharmchem.comarborpharmchem.com

3-Chlorophenylboronic acid is used as a reactant in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com PDE4 is a major enzyme involved in metabolizing cyclic AMP (cAMP) in inflammatory and immune cells, making its inhibitors potential treatments for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). google.com The synthesis of biaryl PDE4 inhibitors often involves a Suzuki coupling reaction to link a core structure with an aromatic group. acs.org For example, 3-Chlorophenylboronic acid can be reacted with a suitable partner molecule in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to form the desired biaryl compound. google.comacs.org This application is part of the effort to develop selective PDE4 inhibitors to improve their therapeutic ratio and overcome limitations seen in earlier compounds. google.com

The structural properties of 3-Chlorophenylboronic acid make it a valuable intermediate in the development of targeted therapies for cancer and diabetes. chemimpex.comchemimpex.com Boronic acid derivatives are recognized for their ability to form stable, reversible covalent bonds with diol-containing biomolecules, such as glycoproteins that can be present on cell membranes. chemimpex.comdergipark.org.tr This characteristic is exploited in drug design to enhance the efficacy and targeting of pharmaceuticals. chemimpex.com In cancer research, phenylboronic acid derivatives are considered potent in targeting the metastatic and proliferative properties of cancer cells. dergipark.org.tr In vitro studies on L929 fibroblast cells have shown that 3-Chlorophenylboronic acid exhibits concentration-dependent effects on cell viability and migration, suggesting its potential role in cellular processes relevant to therapeutic applications. dergipark.org.tr

Table 2: Research Applications of 3-Chlorophenylboronic acid

| Area of Research | Role of 3-Chlorophenylboronic acid | Target Molecule/Pathway | Potential Therapeutic Application | Source(s) |

|---|---|---|---|---|

| Anemia (CKD) | Key intermediate in Suzuki coupling reaction | Vadadustat (HIF Prolyl Hydroxylase Inhibitor) | Anemia associated with Chronic Kidney Disease | ambeed.comnewdrugapprovals.orggoogle.com |

| Inflammatory Disease | Reactant for creating biaryl structures | PDE4 Inhibitors | Asthma, COPD | sigmaaldrich.comgoogle.com |

| Cancer | Intermediate for targeted therapies; direct biological effects | Various, including targeting cell proliferation | Cancer | chemimpex.comdergipark.org.tr |

| Diabetes | Intermediate for targeted therapies | Biomolecule complexes | Diabetes | chemimpex.comchemimpex.com |

Investigation of Biological Activity and Efficacy

The boronic acid functional group is central to the biological activity and efficacy of compounds derived from 3-Chlorophenylboronic acid. Boronic acids have the unique ability to form reversible covalent bonds with nucleophilic amino acid residues in enzymes and can form stable tetrahedral complexes with biomolecules containing diol groups, such as sugars and glycoproteins. chemimpex.comdergipark.org.trresearchgate.net This interaction can modulate the efficacy of a drug by influencing its binding to a biological target. chemimpex.com For instance, the ability to bind to glycoproteins on cell membranes can be used to enhance cellular uptake or target specific cells. dergipark.org.tr This mechanism is a key consideration in the design of boronic acid-based drugs for a wide range of diseases, as the boronic acid moiety can establish extra interactions with targets like metal ions in enzymes, potentially leading to a more potent therapeutic effect. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Chlorophenylboronic acid |

| Vadadustat |

| 3,5-dichloro-2-picolinic acid |

| Glycine methyl ester hydrochloride |

| Methyl N-(3,5-dichloropyridyl-2-carbonyl)glycinate |

| Methyl N-[5-(3-chlorophenyl)-3-chloropyridyl-2-carbonyl)glycinate |

| Sodium methoxide |

| N-[5-(3-chlorophenyl)-3-methoxy pyridyl-2-carbonyl)]glycine |

| 3,5-dichloropyridine-2-carbonitrile |

| Cyclic AMP (cAMP) |

| Tetrakis(triphenylphosphine)palladium(0) |

In Vitro Cytotoxicity Studies of 3-Chlorophenylboronic Acid Derivatives

The cytotoxic effects of 3-Chlorophenylboronic acid have been evaluated, particularly on L929 fibroblast cell lines. dergipark.org.trresearchgate.net Studies reveal a distinct concentration-dependent effect on cell viability. dergipark.org.tr At concentrations ranging from 3.90 to 250 µg/mL, the compound demonstrated a cell viability rate of 64% to 109%. dergipark.org.trresearchgate.netdergipark.org.trresearchgate.net However, when the concentration was increased to 500 µg/mL, cell viability saw a significant reduction to approximately 17%. dergipark.org.trresearchgate.netdergipark.org.trresearchgate.net

These findings indicate that while lower concentrations may be well-tolerated by cells, higher concentrations exhibit notable toxicity. dergipark.org.tr This dose-dependent cytotoxicity is a critical factor in determining the compound's potential for therapeutic applications. researchgate.net

Table 1: In Vitro Cytotoxicity of 3-Chlorophenylboronic Acid on L929 Fibroblast Cells

| Concentration (µg/mL) | Cell Viability Rate (%) |

| 3.90 - 250 | 64 - 109 |

| 500 | ~17 |

Data derived from studies on L929 fibroblast cell lines. dergipark.org.trresearchgate.netdergipark.org.tr

Impact on Cell Migration

The influence of 3-Chlorophenylboronic acid on cell migration has been investigated in wound healing models. dergipark.org.trresearchgate.net Application of the compound resulted in significant cell migration, which is a crucial step in the wound healing process. Specifically, at a concentration of 15.62 µg/mL, treatment with 3-chlorophenylboronic acid led to a wound closure rate of 35% after 12 hours and 40% after 24 hours. dergipark.org.tr This effect was statistically significant compared to control groups (P<0.01). dergipark.org.tr

When compared with other derivatives like 2-formylphenylboronic acid, which achieved a 46% closure at 24 hours, 3-chlorophenylboronic acid showed a slightly slower but still potent effect on promoting cell migration. dergipark.org.tr

Table 2: Wound Closure Rates with 3-Chlorophenylboronic Acid (15.62 µg/mL)

| Time (Hours) | Wound Closure Rate (%) |

| 12 | 35 |

| 24 | 40 |

Data from in vitro wound healing assay on L929 fibroblast cells. dergipark.org.tr

Anti-apoptotic Activity

The role of boron compounds in apoptosis (programmed cell death) is complex. Some studies have noted that boric acid may exhibit anti-apoptotic properties. dergipark.org.tr For instance, one study reported that boric acid has anti-apoptotic activity. dergipark.org.trnih.gov In investigations using human Sertoli cells, boric acid did not induce apoptosis across a wide range of concentrations. nih.gov

Conversely, in the context of cancer research, boron derivatives are often investigated for their pro-apoptotic (apoptosis-inducing) effects. researchgate.net High concentrations of boric acid can have an anti-proliferative effect and promote apoptosis in certain cancer cells. researchgate.net This mechanism is often linked to the inhibition of proteasome activity, which leads to the accumulation of pro-apoptotic proteins in cancer cells. For example, some boron-containing compounds have been shown to trigger apoptosis in cancer cells by increasing the expression of pro-apoptotic genes like Caspase-3. researchgate.net

Bioconjugation Processes

3-Chlorophenylboronic acid and its related structures are utilized in bioconjugation, the process of linking biomolecules to other molecules. chemimpex.comchemimpex.com This application is valuable for attaching drugs or imaging agents to proteins, which can enhance their therapeutic effectiveness or diagnostic utility. chemimpex.com The ability of the boronic acid group to form stable complexes with specific biomolecules makes it a versatile tool in the development of biosensors and targeted drug delivery systems. chemimpex.com Derivatives such as 4-Carboxy-3-chlorophenylboronic acid and 4-(4-Boc-Piperazino)-3-chlorophenylboronic acid are also employed in these advanced bioconjugation applications. chemimpex.comfluorochem.co.uk

Applications in Materials Science and Engineering

Development of Advanced Materials

The versatility of 3-chlorophenylboronic acid is demonstrated in its use as a building block for novel materials, including functionalized polymers and modified surfaces. chemimpex.com

3-Chlorophenylboronic acid is instrumental in developing polymers with customized properties such as enhanced conductivity and strength, which are valuable in electronics and coatings. chemimpex.com Its derivatives, like 4-carboxy-3-chlorophenylboronic acid, are used to create elastic vitrimers, a type of polymer that exhibits rubber-like elasticity and can be reprocessed like glass. In these materials, the electron-withdrawing nature of the chlorine substituent can slow down the polymer chain dynamics, leading to increased mechanical strength. acs.org This allows for the rational design of elastomers with finely-tuned dynamic properties and processability. acs.org

The incorporation of 3-chlorophenylboronic acid into polymer structures is a key strategy for creating materials with specific functionalities. chemimpex.com For example, polymers containing this compound can be designed for use in advanced coatings or electronic components where specific conductive or mechanical properties are required. chemimpex.com

Table 1: Impact of Substituents on Vitrimer Properties

| Substituent on Phenylboronic Acid | Effect on Polymer Dynamics | Resulting Mechanical Property | Reference |

|---|---|---|---|

| Electron-withdrawing (e.g., -Cl) | Decelerated | Enhanced mechanical strength | acs.org |

| Electron-donating (e.g., -OCH3) | Accelerated | Reduced glass transition temperature, faster relaxation | acs.org |

The ability of 3-chlorophenylboronic acid to bind to various substrates makes it a valuable tool for modifying surfaces. chemimpex.com This is particularly useful in the development of biosensors and targeted drug delivery systems through a process called bioconjugation, where biomolecules are attached to surfaces. chemimpex.com The boronic acid group can form reversible covalent bonds with diols, which are present in many biological molecules. scbt.com This interaction is exploited to immobilize molecules onto a surface, creating a functionalized material for a specific purpose. scbt.comresearchgate.net

For instance, surfaces modified with boronic acid derivatives can be used to capture specific cells or proteins. This has applications in medical diagnostics and in the creation of biocompatible materials that can interact with biological systems in a controlled way.

Design of Chemical Sensors and Receptors